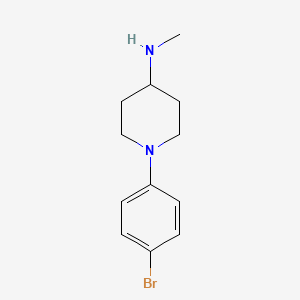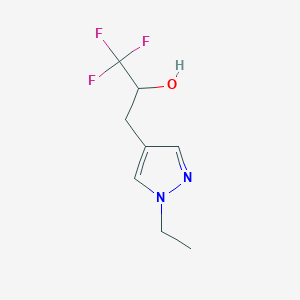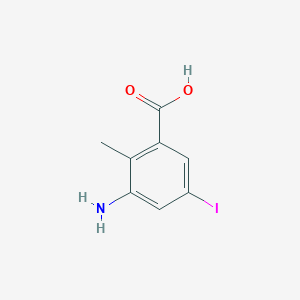![molecular formula C7H8O2S B13551215 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, mixture of diastereomers, is a bicyclic compound containing a sulfur atom. It is known for its unique structure and reactivity, making it a valuable compound in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid typically involves the reaction of a suitable diene with sulfur-containing reagents under controlled conditions. One common method includes the Diels-Alder reaction, where a diene reacts with sulfur dioxide to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions, followed by purification processes such as crystallization or distillation to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves its interaction with various molecular targets. The sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and potential biological interactions .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]hept-5-en-3-one: Contains a nitrogen atom instead of sulfur.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Lacks the sulfur atom but has a similar bicyclic structure.
Uniqueness
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is unique due to the presence of the sulfur atom, which imparts distinct reactivity and properties compared to its nitrogen or oxygen analogs. This uniqueness makes it valuable in specific chemical and industrial applications .
Properties
Molecular Formula |
C7H8O2S |
|---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C7H8O2S/c8-7(9)6-4-1-2-5(3-4)10-6/h1-2,4-6H,3H2,(H,8,9) |
InChI Key |
CWRHFQYONFNLQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1SC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)

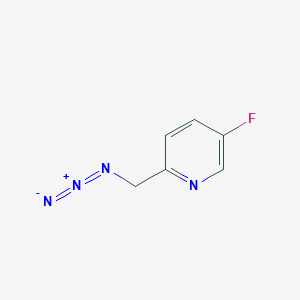
![6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13551161.png)
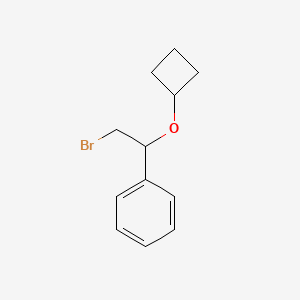
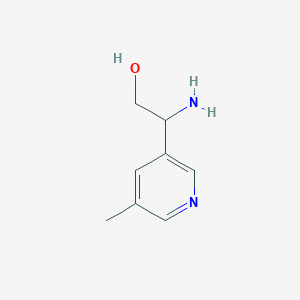
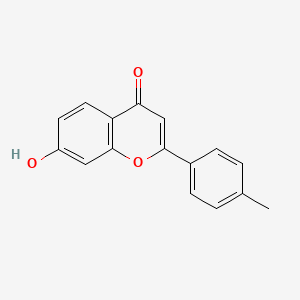
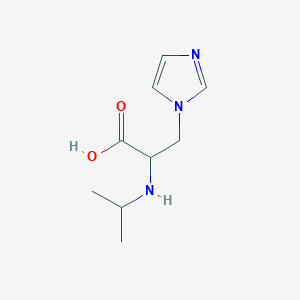

![Methyl2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13551199.png)
